(3R)-3-Bromooxolane
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Overview
Description
(3R)-3-Bromooxolane is a chiral compound belonging to the class of oxolanes, which are five-membered cyclic ethers. The presence of a bromine atom at the third position and the specific (3R) configuration gives this compound unique chemical properties and reactivity. It is used in various chemical syntheses and research applications due to its ability to participate in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R)-3-Bromooxolane can be synthesized through several methods. One common approach involves the bromination of oxolane derivatives. For instance, starting with (3R)-oxolane-3-ol, bromination can be achieved using reagents such as phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction typically requires controlled temperatures to ensure selective bromination at the third position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent production quality. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Bromooxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding oxolane derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of (3R)-oxolane.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxolane-3-one derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution, amines in organic solvents, or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Major Products
Substitution: (3R)-3-Hydroxyoxolane, (3R)-3-Aminooxolane, (3R)-3-Thiooxolane.
Reduction: (3R)-Oxolane.
Oxidation: (3R)-Oxolane-3-one.
Scientific Research Applications
(3R)-3-Bromooxolane is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or a model compound.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3R)-3-Bromooxolane in chemical reactions involves the reactivity of the bromine atom and the oxolane ring. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In reduction reactions, the bromine atom is replaced by a hydrogen atom, while oxidation reactions involve the formation of carbonyl groups at the third position of the oxolane ring.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Bromooxolane: The enantiomer of (3R)-3-Bromooxolane, differing in the configuration at the third position.
3-Chlorooxolane: Similar structure with a chlorine atom instead of bromine.
3-Iodooxolane: Similar structure with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interaction with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(3R)-3-bromooxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZIPXHYLXTEAB-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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